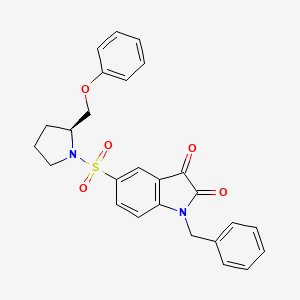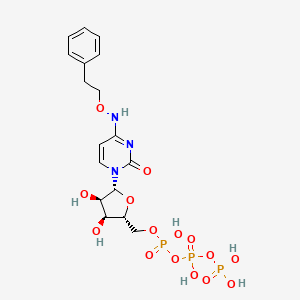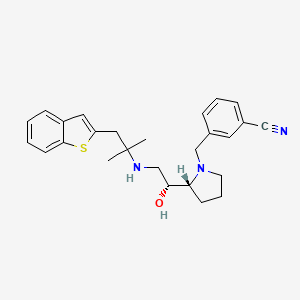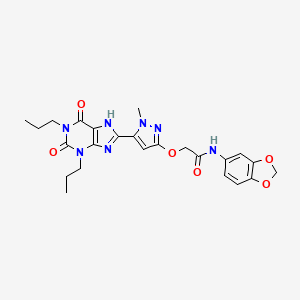![molecular formula C20H13ClN6 B10772727 Benzo[c]-2,6-naphthyridin-5-amine, N-(2-chlorophenyl)-7-(1H-1,2,4-triazol-5-yl)-](/img/structure/B10772727.png)
Benzo[c]-2,6-naphthyridin-5-amine, N-(2-chlorophenyl)-7-(1H-1,2,4-triazol-5-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “PMID21982499C14k” involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and specific to the research protocols followed by the developers .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. typical industrial synthesis would involve scaling up the laboratory procedures, ensuring consistency, purity, and yield through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions: Compound “PMID21982499C14k” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles such as amines and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Compound “PMID21982499C14k” has several scientific research applications:
Chemistry: Used as a tool compound to study kinase inhibition and its effects on cellular processes.
Biology: Employed in research to understand the role of Pim kinases in cell survival and proliferation.
Medicine: Investigated for its potential therapeutic effects in treating cancers that involve overexpression of Pim kinases.
Industry: Potential applications in developing targeted cancer therapies and diagnostic tools.
Mechanism of Action
The mechanism of action of compound “PMID21982499C14k” involves the inhibition of Pim1 and Pim2 kinases. These kinases regulate various cellular processes, including the cell cycle, apoptosis, and transcriptional activity. By inhibiting these kinases, the compound disrupts these processes, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Molecular Targets and Pathways:
Pim1 and Pim2 Kinases: Direct targets of the compound.
MYC Transcriptional Activity: Regulation of MYC activity, leading to changes in gene expression.
Cell Cycle Progression: Inhibition of cell cycle regulators, resulting in cell cycle arrest.
Apoptosis: Induction of apoptosis through the regulation of pro-apoptotic and anti-apoptotic proteins.
Comparison with Similar Compounds
Compound 14k: Another potent dual inhibitor of Pim1 and Pim2 kinases.
GTPL8214: A compound with similar inhibitory effects on Pim kinases.
BDBM50357587: Another related compound with kinase inhibitory properties.
Uniqueness: Compound “PMID21982499C14k” is unique due to its high potency and selectivity for Pim1 and Pim2 kinases. It also exhibits significant inhibition of other kinases, such as casein kinase 1 gamma 3, making it a valuable tool for studying kinase signaling pathways .
Properties
Molecular Formula |
C20H13ClN6 |
|---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-7-(1H-1,2,4-triazol-5-yl)benzo[c][2,6]naphthyridin-5-amine |
InChI |
InChI=1S/C20H13ClN6/c21-16-6-1-2-7-17(16)25-20-13-8-9-22-10-15(13)12-4-3-5-14(18(12)26-20)19-23-11-24-27-19/h1-11H,(H,25,26)(H,23,24,27) |
InChI Key |
WNOHFJIMKSDPHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C3C=CN=CC3=C4C=CC=C(C4=N2)C5=NC=NN5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 7-[4-bromo-2,3-bis(4-fluorophenyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B10772645.png)

![(1R,2S,5R)-5-methyl-2-propan-2-yl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexane-1-carboxamide](/img/structure/B10772662.png)


![(2S)-N-[(2S,3R)-1-cyclohexyl-4,4-difluoro-3-hydroxy-4-{[(2S)-2-methylbutyl]carbamoyl}butan-2-yl]-2-[(2S)-2-[(morpholine-4-sulfonyl)amino]-3-phenylpropanamido]pent-4-enamide](/img/structure/B10772693.png)
![2-[(3S)-3-[[(2S)-2-[[2-[[2-[[(2S)-1-[(2S)-1-[(2R)-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid](/img/structure/B10772695.png)
![(1R,2R,4R,5R)-5-[[9-methyl-8-[methyl(propan-2-yl)amino]purin-6-yl]amino]bicyclo[2.2.1]heptan-2-ol](/img/structure/B10772700.png)
![(S)-3-{[1-(2-Fluoro-Phenyl)-5-Hydroxy-1h-Pyrazole-3-Carbonyl]-Amino}-3-O-Tolyl-Propionic Acid](/img/structure/B10772702.png)
![3-(2-Chloro-6-methylphenyl)-1-[1,2-di(phenyl)ethyl]thiourea](/img/structure/B10772713.png)
![7-[(1R,2R,3R,5S)-2-[(3R)-4-(3-chlorophenoxy)-3-hydroxybutyl]-3,5-dihydroxycyclopentyl]heptanoic acid](/img/structure/B10772716.png)



